molecular formula C13H12O5 B14485331 Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester CAS No. 64677-34-5

Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester

Cat. No.: B14485331
CAS No.: 64677-34-5
M. Wt: 248.23 g/mol
InChI Key: ZVKCSFYFUNORQQ-UHFFFAOYSA-N
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Description

Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester is a chemical compound with the molecular formula C13H12O5 It is known for its unique structure, which includes a phenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. One common method includes the reaction of propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and amides

Scientific Research Applications

Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The phenyl group may also contribute to the compound’s reactivity and binding affinity with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, (2-oxo-2-phenylethylidene)-, diethyl ester
  • Propanedioic acid, (2-oxo-2-phenylethylidene)-, dipropyl ester

Uniqueness

Propanedioic acid, (2-oxo-2-phenylethylidene)-, dimethyl ester is unique due to its specific ester group and phenyl substitution, which confer distinct reactivity and properties compared to its analogs. The dimethyl ester variant may exhibit different solubility, reactivity, and biological activity compared to diethyl or dipropyl esters.

Properties

CAS No.

64677-34-5

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

dimethyl 2-phenacylidenepropanedioate

InChI

InChI=1S/C13H12O5/c1-17-12(15)10(13(16)18-2)8-11(14)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

ZVKCSFYFUNORQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC(=O)C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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